![molecular formula C18H28O3Si B13513296 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde](/img/structure/B13513296.png)
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde: is a complex organic compound that features a cyclobutane ring substituted with benzyloxy and tert-butyldimethylsilyloxy groups, as well as an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile under UV light or thermal conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the cyclobutane ring.
Protection with tert-Butyldimethylsilyl Group: The hydroxyl group on the cyclobutane ring can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Oxidation to Aldehyde: The final step involves the oxidation of the corresponding alcohol to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, Jones reagent, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Benzyl alcohol, TBDMS-Cl, imidazole.
Major Products Formed
Oxidation: 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carboxylic acid.
Reduction: 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drug candidates.
Material Science: It can be used in the preparation of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used to study the effects of cyclobutane derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde depends on its specific application
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It can interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.
Nucleic Acid Interaction: The compound may bind to DNA or RNA, influencing gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde: can be compared with other cyclobutane derivatives, such as:
3-(Benzyloxy)cyclobutanol: Lacks the tert-butyldimethylsilyl protection and aldehyde group, making it less versatile in synthetic applications.
1-(tert-Butyldimethylsilyl)oxycyclobutane-1-carbaldehyde: Lacks the benzyloxy group, which may reduce its reactivity in certain substitution reactions.
Cyclobutane-1,1-dicarbaldehyde: Contains two aldehyde groups, making it more reactive but less selective in certain reactions.
The uniqueness of This compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H28O3Si |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]oxy-3-phenylmethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C18H28O3Si/c1-17(2,3)22(4,5)21-18(14-19)11-16(12-18)20-13-15-9-7-6-8-10-15/h6-10,14,16H,11-13H2,1-5H3 |
InChI-Schlüssel |
FSXKAYHMJWNQRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1(CC(C1)OCC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


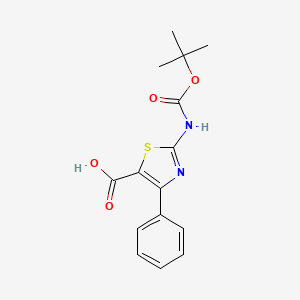

![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)
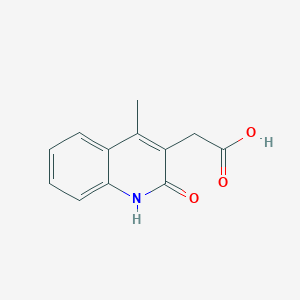
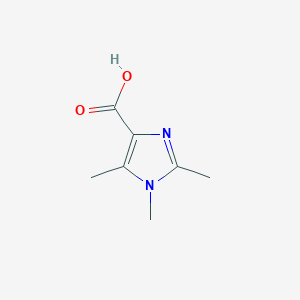


![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)
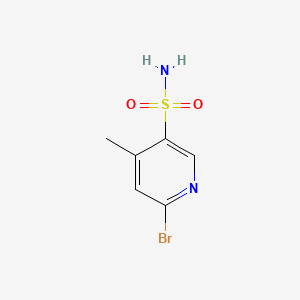
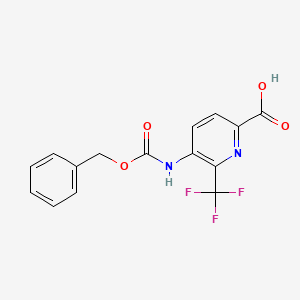
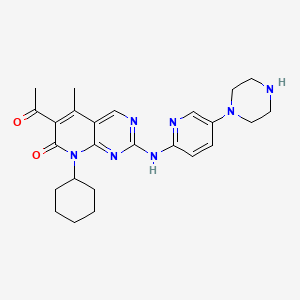
![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)
![tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13513285.png)
